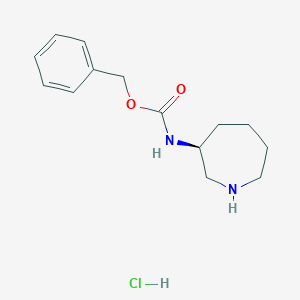![molecular formula C7H8F2O2 B1429847 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1823966-34-2](/img/structure/B1429847.png)
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 1823966-34-2. It has a molecular weight of 162.14 and its IUPAC name is 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is 1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) . This indicates that the compound has a bicyclic structure with two fluorine atoms attached to the same carbon atom and a carboxylic acid group attached to another carbon atom in the ring.Physical And Chemical Properties Analysis
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid is a white to yellow solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application Summary : The compound “3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid” is a chemical reagent used in organic synthesis .
- Results or Outcomes : The outcomes would also depend on the specific reactions in which this compound is used. The compound’s properties, such as its molecular weight (162.14) and its structure, make it suitable for certain types of reactions .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Derivatives of the “3,3-Difluorobicyclo[3.1.0]hexane” structure, such as “3-azabicyclo [3.1.0]hexane derivatives”, have been synthesized and studied for their potential medicinal applications .
- Methods of Application : One method involves a palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo [3.1.0]hexane derivatives in high yields and diastereoselectivities .
- Results or Outcomes : This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087 .
-
Scientific Field: Drug Discovery
- Application Summary : The compound and its derivatives can be used as building blocks in drug discovery .
- Methods of Application : The compound can be synthesized from commercially available compounds. The diastereomeric mixture obtained by reaction of TMSCF3 – NaI system with non-activated cyclopentene fragment using the slow addition protocol was effectively separated by flash column chromatography .
- Results or Outcomes : Further simple chemical transformations produced diastereopure amines and carboxylic acids .
-
Scientific Field: HIV Drug Development
- Application Summary : Two rigidified analogues of the marketed anti-HIV drug Maraviroc were synthesized and evaluated .
- Methods of Application : The methods involve the synthesis of 6,6-difluorobicyclo [3.1.0]hexane derivatives and their incorporation into Maraviroc analogues .
- Results or Outcomes : The analogues were evaluated by docking and molecular dynamics studies .
-
Scientific Field: Material Science
- Application Summary : The compound can be used in the development of new materials due to its unique structure .
- Results or Outcomes : The outcomes would also depend on the specific materials in which this compound is used. The compound’s properties, such as its molecular weight (162.14) and its structure, make it suitable for certain types of material development .
-
Scientific Field: Environmental Science
- Application Summary : The compound could potentially be used in environmental monitoring due to its unique physicochemical properties .
- Results or Outcomes : The outcomes would depend on the specific environmental studies in which this compound is used. The compound’s properties, such as its stability and detectability, could make it suitable for certain types of environmental monitoring .
Safety And Hazards
properties
IUPAC Name |
3,3-difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)1-3-4(2-7)5(3)6(10)11/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCURIODBIIVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



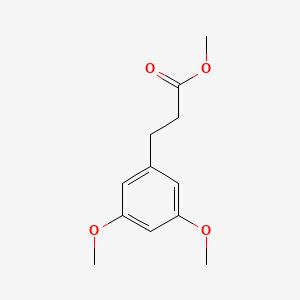
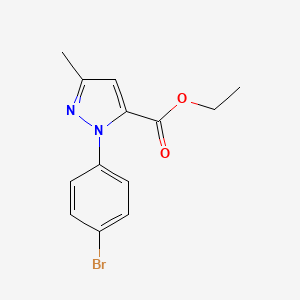
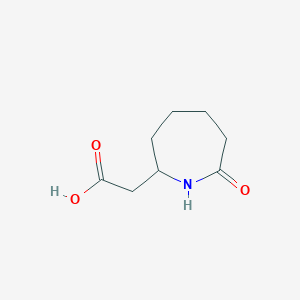
![2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1429768.png)
![4-Oxa-1,10-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B1429769.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)
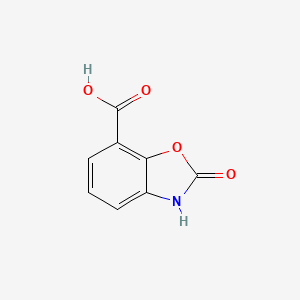
![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)

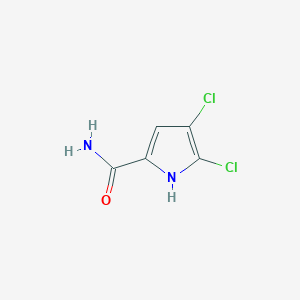
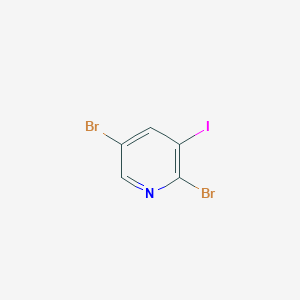
![Ethyl 3-chloro-6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1429785.png)
